N,N-Dipropyltryptamine

Description

Contextualization within Indoleamine Alkaloid Research

The study of DPT is situated within the larger field of indoleamine alkaloid research. This area of study examines a class of naturally occurring and synthetic compounds characterized by an indole (B1671886) ring structure, a feature they share with the key neurotransmitter serotonin (B10506). cymitquimica.com Research in this field explores how variations in the molecular structure of these compounds influence their biochemical properties.

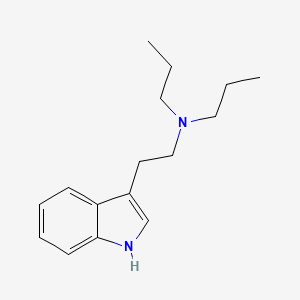

N,N-Dipropyltryptamine is classified as a synthetic indolealkylamine and a member of the tryptamine (B22526) chemical family. nih.govresearchgate.net Its core structure consists of an indole ring system, which is a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring. evitachem.com Attached to this indole core is an ethylamine (B1201723) side chain. The defining feature of DPT is the presence of two propyl groups (CH₂CH₂CH₃) substituted on the terminal nitrogen atom of this ethylamine side chain. evitachem.comsmolecule.com

The compound is typically found as a crystalline hydrochloride salt or as an oily or crystalline base. wikipedia.orgevitachem.com It is a synthetic substance and has not been found to occur endogenously. wikipedia.org

Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₄N₂ wikipedia.orgnih.gov |

| Molar Mass | 244.38 g/mol wikipedia.orgnih.gov |

| IUPAC Name | N-[2-(1H-indol-3-yl)ethyl]-N-propylpropan-1-amine wikipedia.orgnih.gov |

| CAS Number | 61-52-9 wikipedia.org |

DPT is a close structural homologue of other N,N-dialkylated tryptamines, most notably N,N-Dimethyltryptamine (DMT) and N,N-Diethyltryptamine (DET). wikipedia.orgevitachem.com This series of compounds shares the same tryptamine backbone but differs in the length of the alkyl chains attached to the amino group. wikipedia.org The structural relationship extends to other analogues such as Dibutyltryptamine (DBT) and Dihexyltryptamine (DHT). wikipedia.org

While chemically similar to its analogues, particularly DMT, the psychoactive effects of DPT have been reported to be markedly different. wikipedia.orgevitachem.com Preclinical studies suggest that DPT's activity is mediated by both the 5-HT₂A and 5-HT₁A serotonin receptors, which is a common characteristic for this class of compounds. nih.govnih.gov

Structural Comparison of N,N-Dialkylated Tryptamines

| Compound Name | Abbreviation | Alkyl Group | Molecular Formula |

|---|---|---|---|

| N,N-Dimethyltryptamine | DMT | Methyl (-CH₃) | C₁₂H₁₆N₂ |

| N,N-Diethyltryptamine | DET | Ethyl (-C₂H₅) | C₁₄H₂₀N₂ |

| This compound | DPT | Propyl (-C₃H₇) | C₁₆H₂₄N₂ |

| N,N-Dibutyltryptamine | DBT | Butyl (-C₄H₉) | C₁₈H₂₈N₂ |

| N,N-Dihexyltryptamine | DHT | Hexyl (-C₆H₁₃) | C₂₂H₃₆N₂ |

Historical Trajectories of Academic Inquiry (Pre-Clinical Focus)

Academic interest in DPT began in the mid-20th century. The compound was first described in scientific literature by 1959. wikipedia.org Early psychedelic research in the 1960s explored DPT as a tryptamine analogue of psilocybin. nih.gov By the 1970s, some clinical research began to investigate its potential as a therapeutic adjunct. nih.gov

Following the implementation of the Controlled Substances Act, scientific and clinical interest in DPT and related compounds significantly decreased. nih.gov However, pre-clinical research has continued intermittently. Few peer-reviewed experimental studies were conducted for a period, though some reports demonstrated its molecular effects, including a strong inhibition of serotonin reuptake in rat synaptosomes and moderate affinity as a partial agonist at the human 5-HT₁A receptor. researchgate.net

More recent pre-clinical investigations have sought to better characterize its pharmacological profile. Studies in rodent models, such as the drug-elicited head-twitch response in mice, have been used to explore its activity. nih.govnih.gov These studies have provided evidence that the 5-HT₂A receptor is a primary site of action for DPT, with the 5-HT₁A receptor also playing a modulatory role in its behavioral effects in animal models. nih.govresearchgate.net In vitro research using rat cortical tissue has also been employed to study how DPT alters information-processing dynamics in neural circuits. nih.govarxiv.org

Timeline of Key Pre-Clinical Research Findings

| Period | Key Research Focus/Finding |

|---|---|

| 1959-1960s | First described in scientific literature and explored as a tryptamine analog of psilocybin. wikipedia.orgnih.gov |

| 1970s | Early investigations into potential therapeutic applications began, though widespread research waned. nih.gov |

| 2000s | Renewed pre-clinical interest; studies demonstrated strong inhibition of 5-HT reuptake in rat synaptosomes and partial agonism at human 5-HT₁A receptors. researchgate.net |

| 2008-Present | Rodent model studies (head-twitch response, drug discrimination) confirmed activity at 5-HT₂A and 5-HT₁A receptors. nih.govnih.gov In vitro studies explored effects on cortical neural circuits. nih.govarxiv.org |

Structure

3D Structure

Properties

IUPAC Name |

N-[2-(1H-indol-3-yl)ethyl]-N-propylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2/c1-3-10-18(11-4-2)12-9-14-13-17-16-8-6-5-7-15(14)16/h5-8,13,17H,3-4,9-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOOQTIHIKDDPRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)CCC1=CNC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30209847 | |

| Record name | N,N-Dipropyltryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30209847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61-52-9 | |

| Record name | N,N-Dipropyltryptamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61-52-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dipropyltryptamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061529 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dipropyltryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30209847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIPROPYLTRYPTAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S7272VWU50 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for N,n Dipropyltryptamine and Derivatives

Core Chemical Synthesis Pathways

The foundational methods for synthesizing N,N-Dipropyltryptamine leverage well-understood organic reactions, primarily focusing on the alkylation of tryptamine (B22526) or the construction of the indole (B1671886) ring system followed by side-chain modification.

Tryptamine as a Primary Synthetic Precursor

The most direct route to this compound (DPT) utilizes tryptamine as the starting material. researchgate.netevitachem.com Tryptamine provides the essential indolethylamine core, which is then modified. The biosynthesis of tryptamine itself originates from the essential amino acid tryptophan, which undergoes decarboxylation. nih.govresearchgate.netfrontiersin.org In a laboratory setting, tryptamine is a commercially available reagent, serving as a versatile precursor for a wide array of N,N-disubstituted tryptamines.

A common synthetic approach involves the N-alkylation of tryptamine. nih.gov This process introduces two propyl groups to the nitrogen atom of the ethylamine (B1201723) side chain. One documented method describes dissolving tryptamine and a base, such as diisopropylethylamine, in a solvent like diethyl ether. researchgate.net An alkylating agent, in this case, 1-iodopropane, is then added to the mixture. researchgate.net The reaction proceeds to form this compound, which can then be isolated and purified. researchgate.net

N-Alkylation Strategies Utilizing Dipropylamine (B117675)

An alternative strategy involves the use of dipropylamine as the source of the propyl groups. evitachem.comcore.ac.uk This can be achieved through a reaction with an appropriately functionalized indole derivative. For instance, a typical synthesis may involve reacting an indole compound bearing a reactive side chain (e.g., a haloethyl or a tosylethyl group) with dipropylamine. The nucleophilic dipropylamine displaces the leaving group on the side chain, forming the desired this compound.

Another approach is the reductive amination of an indole-3-acetaldehyde with dipropylamine. This method involves the formation of an intermediate enamine or iminium ion, which is then reduced in situ to yield the final tertiary amine product.

Adaptations of Established Tryptamine Synthesis Routes (e.g., Speeter and Anthony procedure)

The Speeter and Anthony procedure, a cornerstone in tryptamine synthesis, offers a robust and adaptable route to various N,N-dialkylated tryptamines, including DPT. nih.govrsc.orgacs.org This method is considered one of the most significant preparative techniques for this class of compounds. rsc.org The final and critical step in this synthesis is the reduction of a (substituted) indole-3-yl-glyoxalylamide to the target tryptamine using a metal hydride reducing agent. rsc.org

In the context of DPT synthesis, this would involve the reaction of indole with oxalyl chloride to form indol-3-ylglyoxylyl chloride. This intermediate is then reacted with dipropylamine to yield N,N-dipropyl-indol-3-ylglyoxylamide. The final step is the reduction of this amide, typically with a powerful reducing agent like lithium aluminum hydride (LiAlH4), to produce this compound. uni-goettingen.de This procedure has been utilized for the synthesis of a wide range of tryptamine derivatives, including those with substitutions on the indole ring, such as 5-methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT). nih.govevitachem.com

Methodological Advancements in Laboratory Synthesis

Recent innovations in synthetic chemistry have focused on improving the efficiency, safety, and scalability of tryptamine synthesis, including the production of research-grade this compound.

Continuous Flow Synthesis Techniques for Analogues

Continuous flow chemistry has emerged as a powerful tool for the synthesis of tryptamine analogues. rsc.orgrsc.orgresearchgate.netnih.gov This technology offers several advantages over traditional batch processing, including enhanced safety, better process control, and potential for automation and scalability. rsc.org In a continuous flow setup, reagents are pumped through a reactor where the reaction occurs, allowing for precise control of parameters like temperature, pressure, and reaction time.

While specific reports on the continuous flow synthesis of DPT are not prevalent, the successful application of this technology to closely related N,N-dimethyltryptamine (DMT) analogues demonstrates its feasibility and potential. rsc.orgrsc.orgresearchgate.netnih.gov For example, the Fischer indole synthesis has been adapted to a continuous flow process for producing DMT and its derivatives in high yields. rsc.orgrsc.orgresearchgate.net This approach involves reacting a substituted phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions to form the indole ring. rsc.org The use of environmentally benign solvents is also a key advantage of these modern methods. rsc.orgnih.gov

Optimization for Research-Grade Purity and Yield

Achieving high purity and yield is crucial for the synthesis of compounds intended for research purposes. researchgate.net Optimization strategies often focus on several key aspects of the synthesis and purification process. For instance, in the Speeter and Anthony route, modifications to the reduction step, such as using aluminum hydride generated in situ from lithium aluminum hydride, have been reported to improve the efficiency of the synthesis of DMT. nih.gov

Purification techniques are also critical for obtaining research-grade material. While traditional methods like column chromatography are effective, they can be time-consuming and may lead to product loss. researchgate.net Recent studies have focused on developing efficient workup and crystallization protocols. For example, the formation of fumarate (B1241708) salts has been shown to be an effective method for purifying and stabilizing tryptamine analogues, often resulting in high-purity crystalline products that are easier to handle and store. rsc.orgresearchgate.net The development of specific quench protocols after reduction reactions can also lead to a higher yield and purity of the final product. nih.govthieme-connect.com The use of micellar electrokinetic chromatography (MEKC) has also been explored for the separation and analysis of DPT and other tryptamines. nih.gov

Interactive Data Table: Synthetic Pathways for this compound

| Pathway | Precursor(s) | Key Reagents | General Yield | Reference(s) |

| N-Alkylation | Tryptamine | 1-Iodopropane, Diisopropylethylamine | 46% | researchgate.net |

| Speeter & Anthony | Indole, Dipropylamine | Oxalyl chloride, Lithium aluminum hydride | Moderate | rsc.orguni-goettingen.de |

| Continuous Flow | Phenylhydrazine, Aldehyde | Acid catalyst | High (for analogues) | rsc.orgrsc.org |

Strategic Design and Synthesis of this compound Analogues for Mechanistic Research

The strategic design and synthesis of this compound (DPT) analogues are crucial for elucidating the compound's mechanism of action and its structure-activity relationships (SAR). By systematically modifying the DPT scaffold, researchers can investigate how specific structural changes influence interactions with serotonin (B10506) receptors, particularly the 5-HT1A and 5-HT2A subtypes, which are believed to mediate its primary effects. researchgate.netnih.gov This research is essential for understanding the molecular pharmacology of DPT and for developing new chemical probes to study the serotonergic system.

A primary area of focus in the design of DPT analogues has been the substitution on the indole ring, particularly at the 4- and 5-positions. These modifications aim to explore how changes in electronics and sterics at these positions affect receptor affinity and functional activity.

One of the most studied analogues is 4-hydroxy-N,N-dipropyltryptamine (4-HO-DPT), a structural analogue of the naturally occurring psychedelic psilocin (4-hydroxy-N,N-dimethyltryptamine). nih.gov The synthesis of 4-HO-DPT and similar 4-substituted tryptamines often involves the reduction of a corresponding 4-substituted-glyoxylamide intermediate. google.com A common synthetic strategy starts from a protected 4-hydroxyindole, such as 4-benzyloxyindole. This starting material reacts with oxalyl chloride to form an indol-3-ylglyoxylyl chloride, which is then treated with dipropylamine to yield the N,N-dipropylglyoxylamide. The final step involves the reduction of the two carbonyl groups of the glyoxylamide moiety and the removal of the benzyl (B1604629) protecting group, typically using a strong reducing agent like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. google.comnih.gov

Another strategic modification involves introducing a methoxy (B1213986) group at the 5-position of the indole ring, yielding 5-methoxy-N,N-dipropyltryptamine (5-MeO-DPT). The synthesis of 5-methoxy tryptamines often utilizes 5-methoxyindole (B15748) as the starting material. google.comgoogle.com The Speeter-Anthony tryptamine synthesis is a widely cited method for preparing such derivatives. acs.org This route involves the reaction of 5-methoxyindole with oxalyl chloride to form an acid chloride intermediate, which is then reacted with a secondary amine (in this case, dipropylamine) to produce a ketoamide. This intermediate is subsequently reduced to the final tryptamine. google.comacs.org

The design of 5-MeO-DPT allows for the study of how an electron-donating group at the 5-position influences receptor interactions. Structure-activity relationship studies on various 5-methoxy-tryptamines have shown that modifications at the terminal amino group, such as replacing dimethyl groups with dipropyl groups, significantly impact selectivity and affinity for different serotonin receptor subtypes. ub.edu

The table below summarizes key synthetic precursors and the resulting DPT analogues designed for mechanistic research.

| Precursor / Starting Material | Key Reagents | Synthesized Analogue | Purpose of Synthesis |

| Tryptamine | 1-Iodopropane, Diisopropylethylamine | This compound (DPT) | Base compound for SAR studies. researchgate.net |

| 4-Benzyloxyindole | Oxalyl chloride, Dipropylamine, Reducing agent (e.g., LiAlH₄) | 4-Hydroxy-N,N-dipropyltryptamine (4-HO-DPT) | To investigate the role of the 4-hydroxyl group on receptor activity, analogous to psilocin. nih.govnih.gov |

| 5-Methoxyindole | Oxalyl chloride, Dipropylamine, Reducing agent | 5-Methoxy-N,N-dipropyltryptamine (5-MeO-DPT) | To study the effect of an electron-donating group at the 5-position on receptor binding and function. google.comub.edu |

| Indole-3-yl-N,N-dipropylglyoxylamide hydrochloride | Lithium aluminium hydride | This compound (DPT) | A common final reduction step in DPT synthesis. |

Molecular Pharmacology and Receptor Interaction Studies

Serotonin (B10506) Receptor Binding Profiles

The interaction of N,N-Dipropyltryptamine with serotonin (5-HT) receptors is central to its pharmacological profile. This interaction has been quantified through various binding assays that determine the compound's affinity for different receptor subtypes.

The affinity of a ligand for a receptor is a critical measure of its binding potency and is commonly expressed by the inhibition constant (K_i) or the half-maximal inhibitory concentration (IC_50). For DPT, these values have been determined for several key serotonin receptors using radioligand displacement studies. nih.gov

In studies utilizing cloned human receptors expressed in HEK293T cells, DPT has demonstrated a notable affinity for the 5-HT₂A receptor. nih.gov The affinity for 5-HT₂A receptors was determined using [³H]LSD as the radioligand. nih.govacs.org For the 5-HT₁A and 5-HT₁B receptors, the radioligand used was [³H]5-CT. nih.govacs.org The binding affinity data for DPT at these human serotonin receptor subtypes are summarized below. nih.gov

| Receptor Subtype | Affinity Constant (K_i) [nM] | 95% Confidence Interval [nM] |

|---|---|---|

| 5-HT₂A | 120 | 100 - 150 |

| 5-HT₁A | 530 | 360 - 770 |

| 5-HT₁B | 750 | 460 - 1200 |

Data sourced from a 2023 study published in ACS Pharmacology & Translational Science. nih.gov

Beyond simply binding to a receptor, the functional activity of DPT—whether it acts as an agonist, antagonist, or inverse agonist—is crucial. Studies have characterized DPT as an agonist at several serotonin receptor subtypes. Its primary activity is considered to be mediated through 5-HT₂A receptor agonism, a characteristic shared with many classic psychedelic compounds. nih.govnih.gov This has been corroborated in rodent models where the behavioral effects of DPT are significantly blocked by the selective 5-HT₂A antagonist M100907. nih.govnih.govresearchgate.net

Functional assays have provided a more detailed picture of its agonist profile. At the human 5-HT₂A receptor, DPT acts as a full agonist, with a maximal efficacy (E_max) comparable to that of serotonin itself. nih.gov In contrast, at the human 5-HT₁A receptor, it behaves as a partial agonist, demonstrating lower efficacy relative to serotonin. nih.gov Its activity at the 5-HT₁B receptor is that of a low-potency agonist. nih.gov

| Receptor Subtype | Functional Potency (EC_50) [nM] | Efficacy (E_max) [% of Serotonin] | Functional Profile |

|---|---|---|---|

| 5-HT₂A | 290 | 106% | Full Agonist |

| 5-HT₁A | 2100 | 53% | Partial Agonist |

| 5-HT₁B | 2600 | 80% | Agonist |

Data sourced from a 2023 study utilizing TRUPATH Gα/βγ biosensors. nih.gov

The receptor binding data indicates that DPT possesses a degree of selectivity. Based on its K_i values, DPT displays a preferential affinity for the 5-HT₂A receptor over the 5-HT₁A and 5-HT₁B subtypes. nih.gov It binds to the 5-HT₂A receptor with approximately 4.4-fold higher affinity than to the 5-HT₁A receptor and about 6.25-fold higher affinity than to the 5-HT₁B receptor. nih.gov

Advanced In Vitro Receptor Assays

To elucidate the precise nature of DPT's interaction with its targets, researchers employ sophisticated in vitro assay techniques. These methods move beyond simple binding to characterize the functional consequences of receptor engagement.

Radioligand displacement assays are a cornerstone for determining the binding affinity (K_i) of a compound. This technique involves incubating a receptor preparation with a known radioactive ligand (the "hot" ligand) that binds to the target receptor. plos.org A non-radioactive competitor compound, in this case, DPT, is then added at various concentrations. The ability of DPT to displace the radioligand from the receptor is measured, allowing for the calculation of its IC_50 and subsequent conversion to a K_i value. nih.gov

For this compound, these studies have been performed on cloned human serotonin receptors expressed in cell lines like HEK293T. nih.govacs.org Specific radioligands such as [³H]LSD are used to label 5-HT₂A receptors, while [³H]5-CT is used for 5-HT₁A and 5-HT₁B receptors. nih.govacs.org The data generated from these assays, as presented in Table 3.1.1.1, are fundamental to understanding the compound's initial interaction with its molecular targets.

To measure the functional output of receptor activation, advanced biosensor assays are utilized. One such state-of-the-art method is the TRUPATH Gα/βγ biosensor assay, which is based on Bioluminescence Resonance Energy Transfer (BRET). nih.govacs.org This assay directly measures the activation of G-proteins, the immediate downstream signaling partners of G-protein coupled receptors like the serotonin receptors.

The system uses cells (e.g., HEK293T) co-transfected to express the receptor of interest along with a G-protein complex where one subunit is fused to a luciferase (e.g., RLuc8) and another is fused to a fluorescent protein (e.g., GFP2). nih.govacs.org When a ligand like DPT activates the receptor and causes the G-protein to dissociate, the luciferase and fluorescent protein move closer together, generating a BRET signal. acs.org The intensity of this signal is proportional to the level of G-protein activation. This technique was used to generate the functional potency (EC_50) and efficacy (E_max) data for DPT at 5-HT₂A, 5-HT₁A, and 5-HT₁B receptors, as shown in Table 3.1.2.1. nih.govacs.org

Investigation of Receptor Internalization and Efflux Mechanisms in Cell Culture Models

Similarly, detailed investigations into the interaction of DPT with cellular efflux mechanisms, such as the ATP-binding cassette (ABC) transporters that contribute to multidrug resistance, are not well-defined in the literature. frontiersin.orgmdpi.com These protein pumps are crucial for extruding a wide range of substances from cells. wikipedia.org It is important to note that some literature mentions a compound abbreviated as "DPT" in the context of efflux pump inhibition; however, this refers to di-p-tolyl-methanol and not this compound. Therefore, findings related to that compound are not applicable here.

Interactions with Non-Serotonergic Receptor Systems in Research

DPT has been shown to interact with the dopamine (B1211576) transporter (DAT), which is responsible for the reuptake of dopamine from the synaptic cleft. In vitro studies using rat brain synaptosomes have measured the concentration of DPT required to inhibit dopamine reuptake by 50% (IC₅₀). This value provides an indication of the compound's potency at the transporter. While direct binding affinity (Ki) at dopamine receptor subtypes is not as thoroughly documented as for serotonin receptors, the interaction with the transporter protein is a key aspect of its effect on the dopaminergic system.

Research has established that various tryptamine (B22526) alkaloids, including the endogenously occurring DMT, can act as ligands for sigma receptors. nih.govnih.gov The sigma-1 (σ₁) receptor, in particular, is a unique intracellular chaperone protein involved in a wide range of cellular functions, including the modulation of ion channels and intercellular signaling. rsc.org this compound has been evaluated for its binding affinity at the σ₁ receptor. The affinity is typically expressed as a Ki value, which represents the concentration of the ligand required to occupy 50% of the receptors in a competitive binding assay. A higher Ki value indicates lower binding affinity.

The binding affinity of DPT for the σ₁ receptor is notably lower than its affinity for its primary serotonergic targets. For context, the related compound DMT has also been identified as a σ₁ receptor ligand, suggesting that interaction with this receptor system may be a class feature of N,N-disubstituted tryptamines. nih.govnih.gov

Computational and Structural Modeling of N,n Dipropyltryptamine Interactions

Molecular Docking Methodologies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting how DPT interacts with protein receptors.

Prediction of Ligand-Protein Binding Poses and Orientations

Molecular docking simulations are employed to predict the binding poses and orientations of tryptamines like DPT within the binding sites of receptors, primarily serotonin (B10506) receptors such as 5-HT2A. chemrxiv.orgscholarsresearchlibrary.comresearchgate.net These simulations help in understanding how the ligand fits into the receptor's binding pocket and which interactions stabilize the complex. For instance, studies on similar tryptamines like N,N-dimethyltryptamine (DMT) reveal key interactions, such as a salt bridge formation between the protonated amine of the ligand and a conserved aspartate residue (Asp155) in the receptor. chemrxiv.orgacs.org The indole (B1671886) ring of the tryptamine (B22526) typically engages in π-π stacking interactions with aromatic residues like tryptophan and phenylalanine within the binding pocket. chemrxiv.org

Computational studies have identified multiple potential binding poses for tryptamine derivatives within the 5-HT2A receptor's orthosteric pocket. chemrxiv.orgacs.org The stability of these poses is influenced by a balance of van der Waals forces, electrostatic interactions, and hydrogen bonding. chemrxiv.orgherbmedpharmacol.com For tertiary tryptamines, hydrophobic interactions often play a significant role in determining the preferred binding orientation. chemrxiv.org The specific conformation adopted by the ligand and the flexible residues within the binding site are critical for achieving a stable complex. scholarsresearchlibrary.com

Virtual Screening for Novel Ligand Candidates

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. acs.org While specific virtual screening studies focusing on generating novel ligands directly from a DPT template are not extensively documented in the provided results, the principles of this methodology are well-established within the broader context of tryptamine and serotonin receptor research. mdpi.comacs.orgnih.gov

The process often starts with a known ligand, like a tryptamine derivative, and uses its structure to search for other compounds with similar shapes or chemical properties that might also bind to the target receptor. acs.orgmdpi.com Structure-based virtual screening, which utilizes the three-dimensional structure of the target protein, is a powerful approach to identify novel candidates. acs.org This methodology can be complemented by ligand-based approaches, which rely on the knowledge of other molecules that bind to the target. These computational efforts have led to the rational design and synthesis of new series of tryptamine-related compounds with potential therapeutic applications. mdpi.com

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of proteins and ligands over time. These simulations are essential for understanding the dynamic nature of DPT-receptor interactions.

Analysis of Ligand-Receptor Complex Conformational Stability

MD simulations are used to assess the stability of the DPT-receptor complex once the initial binding pose has been determined by molecular docking. herbmedpharmacol.complos.org These simulations, which can span from nanoseconds to microseconds, track the movements of every atom in the system, providing insights into the conformational stability of the complex. herbmedpharmacol.comnih.gov Key metrics such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are calculated to evaluate the stability of the ligand within the binding pocket and the flexibility of the protein residues. herbmedpharmacol.com

Studies on similar tryptamine-receptor complexes have shown that the binding of a ligand can significantly stabilize the receptor structure. rsc.org The number of hydrogen bonds formed between the ligand and the receptor throughout the simulation is also a good indicator of the complex's stability. herbmedpharmacol.com These analyses help to confirm whether the docked pose is maintained over time and to identify any significant conformational changes that might occur upon ligand binding. plos.org

Free Energy Calculations for Binding

Free energy calculations are employed to estimate the binding affinity of a ligand for its receptor, providing a quantitative measure of the strength of the interaction. chemrxiv.orgnih.gov Methods like the Molecular Mechanics Generalized Born Surface Area (MM-GBSA) are commonly used to calculate the binding free energy from MD simulation trajectories. chemrxiv.orgnanobioletters.com This approach considers contributions from van der Waals interactions, electrostatic interactions, polar solvation energy, and nonpolar solvation energy. herbmedpharmacol.comunisi.it

By decomposing the total binding free energy, it is possible to identify the key residues and energy components that contribute most significantly to the binding. chemrxiv.org For instance, in related tryptamines, the interaction with the highly conserved aspartate residue (D155) contributes a substantial portion of the binding free energy. chemrxiv.org These calculations are valuable for comparing the binding affinities of different ligands and for understanding the driving forces behind ligand-receptor recognition. chemrxiv.orgherbmedpharmacol.com

| Tryptamine Derivative | Receptor | Calculated Binding Free Energy (kcal/mol) | Method |

| N,N-Dimethyltryptamine | 5-HT1B | -26.93 ± 0.25 | MM-GBSA |

| 5-Methoxy-N,N-dimethyltryptamine | 5-HT2A | -39.20 | MM-GBSA |

| 6-Methoxy-N,N-dimethyltryptamine | 5-HT2A | -52.41 | MM-GBSA |

This table presents data from computational studies on related tryptamine compounds to illustrate the application of free energy calculations. Data for DPT itself was not explicitly available in the search results. herbmedpharmacol.comnanobioletters.com

Computational Investigation of Membrane Permeation Dynamics

Recent research suggests that the ability of psychedelic tryptamines to exert their effects may depend on their capacity to permeate the neuronal membrane and interact with intracellular receptors. acs.orgresearchgate.netnih.gov Classical molecular dynamics simulations, often combined with enhanced sampling techniques like umbrella sampling, are used to investigate the permeation of tryptamines across a model lipid bilayer. acs.orgresearchgate.netnih.gov

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations are powerful computational tools used to investigate the intrinsic electronic and structural properties of molecules. oatext.comacs.org Within this field, Density Functional Theory (DFT) has emerged as a standard method for analyzing the reactivity and stability of chemical systems, including tryptamine derivatives. acs.org DFT is employed to calculate molecular geometries, potential energy surfaces, vibrational frequencies, and various electronic parameters that govern how a molecule interacts with its environment. oatext.com

In the context of tryptamines, DFT helps elucidate the relationship between a molecule's structure and its potential biological activity by characterizing its fundamental chemical properties. acs.org For instance, concepts such as chemical hardness (η) and its inverse, softness (S), are calculated to understand the reactivity of these systems. acs.org The principle of maximum hardness suggests that harder, less polarizable molecules are more stable, while softer, more polarizable molecules are more reactive. acs.org

A comparative analysis using DFT was performed on a series of tryptamine derivatives, including N,N-Dipropyltryptamine (DPT). acs.org This research focused on calculating global reactivity descriptors to understand the electronic characteristics of these compounds. acs.org The study found that tryptamines without hydroxyl or methoxy (B1213986) groups, such as DPT, N,N-dimethyltryptamine (DMT), and diisopropyltryptamine (DiPT), have distinct electronic profiles compared to their substituted counterparts. acs.org Specifically, they demonstrate electron acceptor properties similar to tryptamines with methoxy groups and are better electron acceptors than those with hydroxyl groups, such as psilocin. acs.org

The table below summarizes key reactivity parameters calculated via DFT for DPT and related tryptamine compounds.

| Compound | Global Softness (S) | Electron-donating Capacity (ω-) | Electron-accepting Capacity (ω+) |

|---|---|---|---|

| This compound (DPT) | 10.7 | 0.99 | 2.25 |

| N,N-Dimethyltryptamine (DMT) | 10.4 | 0.96 | 2.28 |

| Psilocin (4-OH-DMT) | 10.3 | 1.18 | 2.01 |

| Serotonin (5-HT) | 10.4 | 1.23 | 2.10 |

Data adapted from a 2024 study on chemical reactivity parameters of psychedelics. acs.org Values are for illustrative purposes to show relative differences.

Furthermore, quantum chemical methods are instrumental in modeling complex biological processes. nih.govresearchgate.net Hybrid approaches like the ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) method, which combines high-level DFT with more computationally efficient mechanics, have been used to simulate the enzymatic metabolism of tryptamines like DMT by monoamine oxidase A (MAO-A). researchgate.netrsc.org These simulations explore the potential energy surface of the reaction, helping to elucidate the step-by-step mechanism of how these molecules are broken down in the body. researchgate.netrsc.org Such detailed mechanistic insights are crucial for understanding the pharmacokinetics of tryptamine analogues.

Application of Structure-Based Drug Design Principles in Tryptamine Analogues

Structure-based drug design (SBDD) utilizes three-dimensional structural information of biological targets, such as receptors and enzymes, to design and optimize ligands. scielo.org.mx This rational approach is central to modern medicinal chemistry and has been applied to the development of novel tryptamine analogues with tailored pharmacological profiles. acs.orgmdpi.com The primary goals of applying SBDD to tryptamines are to enhance receptor selectivity, improve metabolic stability, and fine-tune pharmacokinetic and pharmacodynamic properties. acs.org

A core technique in SBDD is molecular docking, a computational method that predicts the preferred orientation and binding affinity of a ligand when bound to a target protein. scielo.org.mx For tryptamine analogues, docking studies are frequently used to model interactions with serotonin receptors, particularly the 5-HT2A subtype, which is a key target for many psychoactive compounds. acs.org These simulations help identify crucial intermolecular interactions, such as hydrogen bonds and salt bridges, that stabilize the ligand-receptor complex. chemrxiv.org

For example, computational studies modeling the interaction of DMT with the 5-HT2A receptor have identified a critical salt bridge between the protonated amine of the tryptamine side chain and a specific aspartic acid residue (D155) in the receptor's binding pocket. chemrxiv.org This interaction is considered a key anchor for many tryptamines. chemrxiv.org By understanding these binding modes, chemists can design modifications to the tryptamine scaffold to either strengthen these interactions for higher potency or engage with other residues to alter the functional response. acs.orgnih.gov

The principles of SBDD also guide the exploration of structure-activity relationships (SAR). nih.gov SAR studies systematically investigate how chemical modifications affect a compound's biological activity. nih.gov In tryptamines, this includes altering the length of the N,N-dialkyl substituents. Extending the alkyl chains from dimethyl (as in DMT) to dipropyl (as in DPT) increases the molecule's lipid solubility. This change in physicochemical properties can influence how the molecule crosses biological membranes and is metabolized, often leading to a longer duration of action due to slower breakdown by enzymes like monoamine oxidase.

The table below provides an illustrative summary of findings from a computational docking study of tryptamine derivatives with the 5-HT2A receptor, highlighting the key interacting residues and predicted binding energies.

| Compound | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|

| N,N-Dimethyltryptamine (DMT) | -20.5 | D155, W336, F339 |

| Psilocin (4-OH-DMT) | -21.8 | D155, W336, S242 |

| Serotonin (5-HT) | -22.1 | D155, S159, W336 |

Data is illustrative and synthesized from findings reported in computational studies of 5-HT2A receptor interactions. chemrxiv.org The specific values represent the contribution of key residues to the total binding free energy.

Through the iterative process of computational modeling, chemical synthesis, and biological testing, SBDD facilitates the creation of multi-target directed ligands (MTDLs). mdpi.comfrontiersin.org These are compounds designed to interact with multiple biological targets simultaneously, an approach that is particularly promising for treating complex multifactorial disorders like neurodegenerative diseases. mdpi.comfrontiersin.org The tryptamine scaffold serves as a valuable starting point for designing such innovative therapeutic agents. mdpi.com

Structure Activity Relationship Sar Research

Influence of N-Alkyl Substitution on Receptor Binding Affinity and Selectivity

The nature of the N-alkyl substituents on the tryptamine (B22526) side chain plays a critical role in modulating receptor binding affinity and selectivity. Generally, increasing the size of the N-alkyl groups can have varied effects depending on the specific receptor subtype.

For instance, in a series of N,N-dialkyltryptamines, compounds with smaller N-alkyl groups like N,N-dimethyltryptamine (DMT) and those with larger groups like N,N-dipropyltryptamine (DPT) and N,N-diisopropyltryptamine (DIPT) demonstrate comparable potencies in h5-HT2A calcium flux assays. ljmu.ac.uk Specifically, the EC50 values for DMT, N,N-diethyltryptamine (DET), DPT, and DIPT are all within a similar range, suggesting that the 5-HT2A receptor can accommodate a variety of N-alkyl substituent sizes without a significant loss of potency. ljmu.ac.uk

However, this tolerance for bulkier substituents is not uniform across all serotonin (B10506) receptors. The 5-HT2C receptor, for example, shows a decreased tolerance for larger N-alkyl groups. ljmu.ac.ukacs.org This leads to a notable selectivity profile for certain compounds. For example, 4-hydroxy-N,N-dipropyltryptamine (4-HO-DPT) and 4-hydroxy-N,N-diisopropyltryptamine (4-HO-DIPT) exhibit significant selectivity for the 5-HT2A receptor over the 5-HT2C receptor, with 4-HO-DPT being 129-fold and 4-HO-DIPT being 206-fold more selective for 5-HT2A. ljmu.ac.ukresearchgate.net This is because N,N-dipropyl and N,N-diisopropyl substitutions are detrimental to activity at the 5-HT2C receptor while having minimal impact on 5-HT2A activity. ljmu.ac.ukresearchgate.net

In the context of N,N-diallyltryptamine (DALT), it has been observed to have relatively low potency compared to other N,N-disubstituted tryptamines like DPT and DIPT. wisc.eduljmu.ac.uk The introduction of N-benzyl groups can also significantly enhance potency at 5-HT2A receptors. acs.org

The following table summarizes the binding affinities (Ki, nM) of various N-alkyl substituted tryptamines at serotonin receptors.

| Compound | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT2C (Ki, nM) |

| N,N-Dimethyltryptamine (DMT) | 75.3 | 75 | - |

| This compound (DPT) | - | - | - |

| N,N-Diallyltryptamine (DALT) | 129 | 701 | 1480 |

| 5-MeO-DMT | 14 | - | - |

| 2-Phenyl-N,N-dimethyltryptamine | - | 4.4 | - |

| 2-Phenyl-N,N-diethyltryptamine | - | 2.8 | - |

| 2-Phenyl-DALT | 13 | - | - |

Effects of Indole (B1671886) Ring Substitutions on Molecular Interactions

Substitutions on the indole ring of the tryptamine scaffold significantly influence molecular interactions and receptor binding profiles. The position and nature of the substituent are key determinants of pharmacological activity.

Modifications at the 4- and 5-positions of the indole ring have been a primary focus of research, as substitutions at the 6- or 7-positions often lead to a significant reduction in psychoactive effects. iceers.org

4-Position Substitutions: The introduction of a hydroxyl group at the 4-position, as seen in psilocin (4-hydroxy-N,N-dimethyltryptamine), is a common modification. iceers.org Studies on 4-hydroxylated tryptamines show that they generally act as full or partial agonists at 5-HT2 subtypes. ljmu.ac.ukacs.org For example, 4-hydroxy-N,N-diethyltryptamine (4-OH-DET) and 4-hydroxy-N,N-dimethyltryptamine (4-OH-DMT) fully substitute for the discriminative stimulus effects of DOM, a known hallucinogen. nih.gov

O-acetylation of 4-hydroxy-N,N-dialkyltryptamines, creating compounds like 4-acetoxy-N,N-dimethyltryptamine (4-AcO-DMT), reduces the in vitro potency at the 5-HT2A receptor by approximately 10- to 20-fold. ljmu.ac.ukacs.org However, this does not significantly alter the agonist efficacy. ljmu.ac.ukacs.org It is suggested that these O-acetylated compounds may function as prodrugs, being deacetylated in vivo. ljmu.ac.uk

5-Position Substitutions: A methoxy (B1213986) group at the 5-position, as in 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), is another well-studied modification. iceers.orgub.edu The 5-methoxy derivatives generally exhibit high affinity for 5-HT1A and 5-HT2A receptors. ub.edu For instance, 5-MeO-DMT has a higher affinity for the 5-HT2A receptor than DMT. nih.gov The addition of a 2-methyl group to 5-methoxy-DALT derivatives tends to decrease their affinity for 5-HT receptors. wisc.edu

Other Positions: Substitution at the 2-position of the indole ring can also have a significant impact. For example, a 2-phenyl substitution dramatically increases 5-HT2A binding affinity. wisc.edu 2-Phenyl-N,N-dimethyltryptamine and 2-phenyl-N,N-diethyltryptamine are potent 5-HT2A receptor antagonists with high affinity. wisc.edu In contrast, a 2-methyl substitution on 5-MeO-DALT and 5-F-DALT reduces affinity for several 5-HT receptors. wisc.edu

The following table presents binding data for various indole ring-substituted tryptamines.

| Compound | Substitution | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) |

| DALT | None | 129 | 701 |

| 4-Acetoxy-DALT | 4-acetoxy | 127 | 100 |

| 4-Hydroxy-DALT | 4-hydroxy | 165 | 227 |

| 5-Methoxy-DALT | 5-methoxy | 118 | 134 |

| 5-Fluoro-DALT | 5-fluoro | 69 | 80 |

| 5-Bromo-DALT | 5-bromo | 196 | 390 |

| 7-Ethyl-DALT | 7-ethyl | 1080 | 2580 |

| 2-Phenyl-DALT | 2-phenyl | - | 13 |

| 5-Methoxy-2-methyl-DALT | 5-methoxy, 2-methyl | 10000 | 10000 |

| 5-Fluoro-2-methyl-DALT | 5-fluoro, 2-methyl | 10000 | 10000 |

Positional Modification Impact on Pharmacological Profile

The specific placement of substituents on the tryptamine molecule, beyond just their presence, has a profound impact on the resulting pharmacological profile. This includes not only substitutions on the indole ring but also modifications to the ethylamine (B1201723) side chain.

Simulations have shown that positional substitutions on the indole group significantly influence the molecule's ability to permeate lipid bilayers, a crucial step for interacting with intracellular receptors. acs.org For instance, moving a substituent from the 5- to the 4-position can enhance the permeability of certain tryptamine analogs. acs.org

The length of the alkyl chain separating the indole nucleus from the terminal amine is also critical. A two-atom (ethylamine) chain appears to be optimal for high-affinity binding at certain receptors, such as the 5-HT1F receptor. researchgate.net Both increasing and decreasing the chain length have been shown to be detrimental to affinity. researchgate.net

Furthermore, the stereochemistry of substitutions can play a role. For example, α-methylation of the side chain in tryptamine was found to be detrimental to affinity at the 5-HT1F receptor. researchgate.net

In the context of N,N-diallyltryptamine (DALT) derivatives, ring-substitution results in compounds with varying potencies. wisc.edu For example, 4-acetoxy and 5-fluoro substitutions on the DALT molecule lead to a significant increase in potency in inducing the head-twitch response (HTR) in mice, a behavioral proxy for hallucinogenic effects. wisc.edu Conversely, substitutions at the 2- or 7-positions, such as in 2-phenyl-DALT and 7-ethyl-DALT, can abolish this response. wisc.edunih.gov

The following table illustrates the impact of positional modifications on the head-twitch response (HTR) potency of DALT analogs.

| Compound | ED50 (mg/kg) |

| DALT | 3.42 |

| 4-Acetoxy-DALT | 0.36 |

| 5-Fluoro-DALT | 0.58 |

| 5-Methoxy-DALT | 1.13 |

| 4-Hydroxy-DALT | 1.83 |

| 5-Bromo-DALT | 4.31 |

| 2-Phenyl-DALT | Inactive |

| 7-Ethyl-DALT | Inactive |

Rational Design Approaches for Tailored Tryptamine Scaffolds

Rational drug design strategies are increasingly being employed to develop tryptamine analogs with specific, tailored pharmacological profiles. These approaches leverage an understanding of the structure-activity relationships to create molecules with desired receptor affinities and functional activities.

One key area of focus is achieving selectivity for specific serotonin receptor subtypes. For example, by exploiting the differential tolerance of 5-HT2A and 5-HT2C receptors to bulky N-alkyl substituents, it is possible to design compounds with high selectivity for 5-HT2A. ljmu.ac.uk This is exemplified by 4-HO-DPT and 4-HO-DIPT, which show significant selectivity for 5-HT2A over 5-HT2C. ljmu.ac.ukresearchgate.net

Computational methods, such as molecular dynamics simulations, are also valuable tools in rational design. acs.org These simulations can predict how different chemical substitutions will affect properties like membrane permeability, providing insights that can guide the synthesis of new compounds with enhanced activity. acs.org

The synthesis of novel tryptamine derivatives with substitutions at various positions on the indole nucleus and the ethylamine side chain allows for a systematic exploration of the chemical space. mdpi.com For instance, the creation of a library of tryptamine-thiazolidin-4-one derivatives has been used to explore potential therapeutic applications.

By combining experimental data from binding and functional assays with computational modeling, researchers can develop a more comprehensive understanding of the SAR of tryptamines. This knowledge facilitates the design of novel ligands with optimized properties, such as improved receptor selectivity or specific functional outcomes (e.g., agonist versus antagonist activity). wisc.eduacs.org

In Vitro and Enzymatic Metabolism Research

Identification of Metabolic Pathways in Research Systems

The metabolism of DPT, like many xenobiotics, is broadly categorized into two phases. Phase I involves the introduction or unmasking of functional groups, while Phase II consists of conjugation reactions that increase water solubility and facilitate excretion.

Phase I reactions are the initial steps in the metabolic breakdown of DPT. The primary transformations observed are hydroxylation and, by inference from related compounds, N-oxidation.

Hydroxylation: Early in vitro research identified 6-hydroxylation as a significant metabolic pathway for a series of N,N-dialkyltryptamine homologues, including DPT. psu.edu Studies using liver microsomal preparations demonstrated the formation of 6-hydroxy-DPT. psu.edu When comparing the rates of 6-hydroxylation among different N,N-dialkyltryptamines, N,N-diethyltryptamine (DET) was found to be the most readily hydroxylated substrate. The rate of hydroxylation for DPT was lower than that of DET, and this rate decreased further with longer alkyl chains as seen with N,N-dibutyltryptamine (DBT). psu.edu This suggests that the length of the N-alkyl chains influences the efficiency of this specific metabolic reaction. psu.edu

N-Oxidation: While direct evidence for the N-oxidation of DPT is not extensively documented, this pathway is well-established for the closely related compound N,N-dimethyltryptamine (DMT). nih.govnih.gov In DMT metabolism, N-oxidation leads to the formation of DMT-N-oxide. nih.govnih.gov Given the structural similarity, it is plausible that DPT also undergoes N-oxidation, although this remains to be explicitly confirmed through dedicated studies. Research on other tryptamine (B22526) derivatives also identifies N-oxidation as a relevant metabolic transformation. dntb.gov.ualjmu.ac.uk

Following Phase I reactions, the resulting metabolites can undergo Phase II conjugation to enhance their polarity and facilitate elimination. upol.cz For the tryptamine class of compounds, glucuronidation and sulfation are common Phase II pathways. dntb.gov.uaresearchgate.netnih.gov

Glucuronidation and Sulfation: Specific research on the Phase II metabolism of DPT is limited. However, studies on structurally similar tryptamines provide strong indications of its likely metabolic fate. For instance, metabolites of 4-acetoxy-N,N-diisopropyltryptamine (4-AcO-DiPT), a compound with isopropyl groups instead of propyl groups, are known to undergo O-glucuronidation and O-sulfation. dntb.gov.uanih.gov Similarly, extensive glucuronidation and sulfation have been observed for the Phase I metabolites of various N,N-diallyltryptamine (DALT) derivatives. ljmu.ac.uk These consistent findings across multiple related tryptamines suggest that the hydroxylated metabolites of DPT, such as 6-hydroxy-DPT, are probable substrates for conjugation with glucuronic acid and sulfate. dntb.gov.ualjmu.ac.ukresearchgate.net

Advanced Analytical Methodologies for Research and Characterization

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone in the chemical characterization of molecules like DPT. By analyzing the interaction of the compound with electromagnetic radiation, these techniques provide detailed information about its atomic composition and bond structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. It identifies the chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule.

For the analysis of DPT hydrochloride, a typical sample preparation involves dissolving approximately 20 mg/mL in deuterium (B1214612) oxide (D₂O), which acts as the solvent. swgdrug.org A reference standard, such as tetramethylsilane (B1202638) (TMS) or a salt like TSP, is included to calibrate the chemical shifts to 0 ppm. swgdrug.org In ¹H NMR, the resulting spectrum displays signals corresponding to each unique proton. The position (chemical shift, δ), splitting pattern (multiplicity), and integration (area under the signal) provide a wealth of structural information. For instance, the protons on the propyl chains and the indole (B1671886) ring of DPT will have characteristic signals.

¹³C NMR spectroscopy provides complementary information by detecting the carbon backbone of the molecule. While specific experimental ¹³C NMR data for DPT is not widely published, analysis of closely related analogs like 4-acetoxy-N,N-dipropyltryptamine (4-AcO-DPT) is available and provides insight into the expected spectral features. spectrabase.com

Table 1: Representative ¹H NMR Spectrometer Parameters for DPT Analysis

| Parameter | Value/Description |

|---|---|

| Spectrometer Frequency | 400 MHz swgdrug.org |

| Solvent | Deuterium Oxide (D₂O) swgdrug.org |

| Reference Standard | TSP swgdrug.org |

| Pulse Angle | 90° swgdrug.org |

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Each functional group vibrates at a characteristic frequency, resulting in a unique spectral fingerprint. For tryptamines, FTIR can confirm the presence of key structural features such as the N-H bond of the indole ring and the C-N bonds of the amine side chain. maps.org The analysis is often performed using an Attenuated Total Reflectance (ATR) accessory, which allows for the direct analysis of solid powder samples with minimal preparation. swgdrug.org

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound. Molecules with chromophores—the part of a molecule responsible for its color—absorb light at specific wavelengths. The indole ring system in DPT acts as a chromophore, giving it a characteristic absorption profile in the UV range. While a full, detailed spectrum for DPT is not consistently published, its UV-absorbing properties are utilized in other analytical methods. swgdrug.org For instance, High-Performance Liquid Chromatography (HPLC) systems often use a UV detector set to a specific wavelength, such as 280 nm, for the detection and quantification of tryptamines, including DPT. japsonline.com

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for separating DPT from other substances in a mixture and for determining its concentration, particularly in complex biological samples.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the identification of volatile and semi-volatile compounds. nist.gov In this method, the sample is vaporized and separated based on its boiling point and interactions with a stationary phase inside a long capillary column. swgdrug.org After separation, the compound enters the mass spectrometer, where it is ionized and fragmented.

The resulting mass spectrum shows a pattern of charged fragments, which is a unique fingerprint of the molecule. For tryptamines like DPT, a common fragmentation pattern involves the cleavage of the bond between the α and β carbons of the ethylamine (B1201723) side chain. This process results in the formation of a stable iminium ion containing the dipropylamino group. This characteristic fragment is often the most abundant ion (base peak) in the spectrum and is a key marker for identification. A screening method for DPT has been developed that involves creating a pentafluoropropionic derivative of the molecule before analysis. nih.gov

Table 2: GC-MS Parameters and Key Mass Fragments for DPT

| Parameter / Fragment | Value/Description |

|---|---|

| GC Column | DB-1 MS (or equivalent), 30m x 0.25 mm x 0.25µm swgdrug.org |

| Injector Temperature | 280°C swgdrug.org |

| Retention Time | 11.694 min swgdrug.org |

| Ionization Mode | Electron Ionization (EI) |

| Molecular Ion [M]⁺ | m/z 244 |

| Iminium Ion Fragment | m/z 114 (Base Peak) |

| Indole Fragment | m/z 130 |

Data sourced from SWGDRUG Monograph and general tryptamine (B22526) fragmentation patterns. swgdrug.orgmdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly when coupled with tandem mass spectrometry (LC-MS/MS), is a highly sensitive and selective method for quantifying compounds in complex matrices like blood and urine. nih.gov This technique separates compounds in a liquid phase using a high-performance liquid chromatography (HPLC) system before they are detected by a mass spectrometer. mdpi.com

For the analysis of tryptamines, reversed-phase chromatography is commonly employed. chromatographyonline.com A typical setup uses a C18 or Biphenyl stationary phase column with a mobile phase gradient of water and an organic solvent like acetonitrile (B52724) or methanol, often containing a small amount of formic acid to improve ionization. mdpi.comchromatographyonline.com This method allows for the effective separation of DPT from its metabolites and other endogenous compounds, enabling precise quantification even at very low concentrations. nih.govscilit.com

High-Resolution Mass Spectrometry (HR-MS/MS)

High-Resolution Mass Spectrometry (HR-MS/MS) stands as a powerful tool in the analytical arsenal (B13267) for the characterization of DPT and related tryptamines. This technique combines a high-resolution mass analyzer (such as Orbitrap or Time-of-Flight) with tandem mass spectrometry (MS/MS), providing highly accurate mass measurements of both the parent molecule (precursor ion) and its subsequent fragment ions. This capability is indispensable for the structural elucidation and confident identification of DPT and its metabolites, even in complex biological samples. nih.govljmu.ac.uk

In a typical Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS/MS) workflow, the sample is first separated chromatographically before being introduced into the mass spectrometer. ljmu.ac.uk The high-resolution analyzer measures the mass of the intact DPT molecule with exceptional accuracy (typically to within 5 parts per million), allowing for the determination of its elemental formula. Following this, the DPT precursor ion is isolated and subjected to collision-induced dissociation, which breaks it into smaller, characteristic fragment ions. These fragments are then measured in the second stage of the mass spectrometer.

The fragmentation pattern of tryptamines is well-characterized. For DPT, a primary fragmentation event involves the cleavage of the bond between the alpha and beta carbons of the ethylamine side chain, leading to the formation of a stable dipropyliminium cation. Another significant fragment corresponds to the indole ring system. ljmu.ac.uksquarespace.com The precise masses of these fragments provide a structural fingerprint, allowing for definitive identification and differentiation from other structurally similar compounds. squarespace.comuniroma1.it Studies on related tryptamines like N,N-dimethyltryptamine (DMT) and N,N-diallyltryptamine (DALT) have demonstrated that common fragmentation patterns, including the formation of the ethyl indole residue, are key to their identification. ljmu.ac.ukuantwerpen.be This data can be compiled into spectral libraries to facilitate rapid screening and identification in future analyses. nih.gov

| Ion Type | Proposed Structure | Expected m/z (Monoisotopic) | Description |

|---|---|---|---|

| [M+H]⁺ | DPT Molecule + H⁺ | 245.2012 | Protonated parent molecule. |

| Fragment Ion | Dipropyliminium Cation | 114.1277 | Result of cleavage at the β-carbon of the side chain. This is often a highly abundant and characteristic fragment for N,N-dipropyl substituted compounds. |

| Fragment Ion | Skatole Cation | 130.0651 | Represents the indole-3-methylene moiety, a common fragment for 3-substituted indoles. |

| Fragment Ion | Indole Cation | 117.0573 | Represents the core indole structure. |

Purity Assessment and Quality Control for Research Applications

For any scientific research involving DPT, establishing the purity and identity of the compound is a critical prerequisite for obtaining reliable and reproducible results. nih.gov Regulatory standards for substances used in human clinical trials, for example, demand a purity of 99.9% or higher, with no significant impurities or residual solvents. nih.govresearchgate.net Analytical reference standards for DPT are available for forensic and research applications, often with a stated purity of ≥98%. caymanchem.com A comprehensive quality control regimen typically employs a suite of orthogonal analytical methods to characterize the compound fully.

Common techniques for purity assessment and quality control include:

High-Performance Liquid Chromatography (HPLC): HPLC with UV or MS detection is a cornerstone for purity analysis. It separates the target compound from any impurities or degradation products, and the peak area of the primary compound relative to the total peak area provides a measure of purity. nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly effective for volatile compounds and provides both retention time and mass spectral data for identification and purity confirmation. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used for definitive structural confirmation. The spectra provide detailed information about the chemical environment of each atom in the molecule, confirming its structure and helping to identify any impurities present. nih.govresearchgate.net

Fourier Transform Infrared Spectroscopy (FTIR): FTIR analysis identifies the functional groups present in the molecule based on their absorption of infrared radiation, serving as a fingerprint for the compound's structure. researchgate.net

Melting Point Analysis & Differential Scanning Calorimetry (DSC): A sharp and defined melting point is a classic indicator of a pure crystalline substance. DSC can provide quantitative data on melting point and purity. nih.govresearchgate.net

Elemental Analysis: This method determines the percentage composition of elements (carbon, hydrogen, nitrogen) in the compound, which can be compared against the theoretical values calculated from its chemical formula.

| Technique | Information Provided | Purpose in Quality Control |

|---|---|---|

| HPLC | Separation of components, retention time, quantitative purity | Primary method for quantifying purity and detecting non-volatile impurities. nih.gov |

| GC-MS | Retention time, mass spectrum, quantitative purity | Detects volatile impurities and provides mass-based confirmation. nih.gov |

| NMR (¹H, ¹³C) | Detailed molecular structure, identification of impurities | Confirms the chemical structure and identifies structural impurities. researchgate.net |

| FTIR | Functional group identification (molecular fingerprint) | Confirms identity and functional group integrity. researchgate.net |

| Melting Point / DSC | Physical property characteristic of a pure substance | Indicator of crystalline purity. nih.gov |

Development of Novel Analytical Probes and Standards

The advancement of research on DPT and other tryptamines relies on the continuous development of more sensitive and specific analytical tools. This includes the creation of novel probes for detection and the production of certified reference materials (CRMs) for accurate quantification.

Certified Reference Materials (CRMs): The availability of CRMs is essential for validating analytical methods and ensuring the accuracy of quantitative results in applications like clinical and forensic toxicology. clpmag.com A CRM is a highly characterized and pure standard for which property values, such as concentration and purity, are certified with a known uncertainty. caymanchem.com For tryptamines, this includes the parent compound and its key metabolites. Furthermore, stable isotope-labeled internal standards, such as deuterated analogues (e.g., DMT-D4), are developed as CRMs. sigmaaldrich.com These standards are chemically identical to the analyte but have a different mass, making them ideal internal standards for quantitative mass spectrometry-based assays, as they co-elute with the analyte and compensate for variations in sample preparation and instrument response.

Novel Analytical Probes: Beyond standard chromatographic methods, research is ongoing into novel detection technologies. One such area is the development of sensor platforms like Surface-Enhanced Raman Scattering (SERS). For instance, research on DMT has demonstrated the potential of using flexible, inkjet-printed substrates with gold nanostars as SERS probes for highly sensitive detection. researchgate.net Such technologies could offer rapid, on-site screening capabilities, complementing traditional laboratory-based analyses. The development of new tryptamine derivatives for use as multi-target directed ligands in disease research also drives the need for new and specific analytical methods to characterize them. mdpi.comacs.orgnih.gov

Neurobiological Research and Information Processing Studies in Vitro Models

Effects on Cortical Neural Circuit Dynamics in Organotypic Cultures

In vitro studies on organotypic cultures from the cortical tissue of postnatal rats have revealed that DPT significantly alters the information-processing dynamics of neural circuits. nih.govresearchgate.net When exposed to a 10-μM DPT solution, these cultures exhibit robust and reversible changes in spontaneous neural activity. nih.gov The research provides a comprehensive picture of how DPT modulates information dynamics at the circuit level, demonstrating a complex interplay of effects that suggest a shift in the balance between integration and segregation of neural activity. nih.govnih.gov These findings offer a bridge between the fine-scale changes in neuron-level firing and the coarse, whole-brain perspective provided by human neuroimaging techniques like fMRI and EEG. nih.gov

Analysis of Spontaneous Firing Activity Parameters

The application of DPT to in vitro cortical networks leads to distinct changes in the parameters of spontaneous firing activity. nih.gov These alterations are observed across several key metrics derived from information theory, indicating a fundamental shift in how neurons process and communicate information under the influence of the compound. researchgate.net

A primary finding is that DPT exposure is associated with a higher entropy of spontaneous firing activity. nih.govnih.gov This increase in entropy suggests a more random and less predictable pattern of neural firing, a finding consistent with the "entropic brain hypothesis" which links psychedelic states to increased complexity in brain activity. nih.gov Post-hoc analysis revealed that the log-transformed entropy during DPT exposure was significantly higher than both the pre-drug control and post-drug washout conditions. nih.gov

Table 1: Log-Transformed Entropy of Spontaneous Firing Activity

| Condition | Mean Log-Transformed Entropy (± SD) |

| Control | -2.57 ± 0.99 |

| DPT (10-μM) | -2.29 ± 0.72 |

| Washout | -2.58 ± 0.90 |

Data sourced from studies on in vitro organotypic cultures of cortical tissue. nih.gov

DPT reversibly alters information dynamics in neuronal circuits in multiple ways. nih.gov Firstly, it reduces the amount of time information is stored within individual neurons, suggesting a decrease in the capacity of a neuron's past activity to predict its future state. nih.govresearchgate.net Secondly, the compound reduces the temporal reversibility of neural activity, leading to an increase in entropy production and suggesting a dynamic state driven further from equilibrium. nih.govnsf.gov This indicates that the system's trajectory through its state space becomes less predictable and more chaotic. nih.gov

Alterations in Neuronal Circuit Structure and Connectivity (In Vitro)

Beyond altering the temporal dynamics of neural firing, DPT also modifies the functional structure and connectivity of the neuronal circuits themselves. nih.gov These changes create a unique dynamic that combines elements of both network integration and disintegration. nih.govnsf.gov

Theoretical Frameworks in Psychedelic Neuroscience Research (e.g., Harmonic Decomposition of Spacetime - HADES)

The findings from in vitro studies of DPT contribute to broader theoretical frameworks in psychedelic neuroscience, such as the entropic brain hypothesis. arxiv.orgnsf.gov This hypothesis posits that psychedelics increase the entropy of spontaneous brain activity, which is consistent with the observed increase in firing entropy in cortical cultures exposed to DPT. nih.govoup.com A novel analytical framework, the Harmonic Decomposition of Spacetime (HADES), has been developed to further explore the complex changes in brain dynamics under the influence of psychedelics, particularly DPT's close structural relative, N,N-Dimethyltryptamine (DMT). nih.govbiorxiv.orgresearchgate.net

HADES is a method that characterizes how different harmonic modes—intrinsic patterns of brain activity—are expressed over time and space. nih.govbiorxiv.orgblossomanalysis.com By decomposing whole-brain recordings into these harmonic modes, researchers can analyze the spatiotemporal organization of brain activity. nih.govresearchgate.net In studies applying HADES to fMRI data from individuals under the influence of DMT, significant changes in the brain's functional organization were observed. nih.govbiorxiv.org

The framework revealed significant decreases in the contributions of most low-frequency harmonic modes in the DMT state. nih.govbiorxiv.orgresearchgate.net Specifically, HADES detected a decrease in the second functional harmonic, a mode that represents the brain's uni- to transmodal functional hierarchy. nih.govbiorxiv.org This finding provides quantitative support for the hypothesis that the brain's typical hierarchical organization is altered or "flattened" in the psychedelic state. nih.govbiorxiv.org The dynamic spacetime measures provided by HADES, such as fractional occupancy and life time of these harmonic states, offer a precise description of these changes. nih.govbiorxiv.org These results align with and extend the entropic and anarchic brain models by describing how the undermining of hierarchical brain function manifests in spatiotemporal dynamics. nih.govoup.com While HADES has not been applied directly to DPT, its application in DMT research provides a powerful theoretical and analytical lens through which the effects of related tryptamines can be understood. nih.gov

Future Directions and Open Questions in Academic Inquiry

Elucidating Underexplored Molecular Mechanisms and Pathways

While it is established that DPT interacts with serotonin (B10506) receptors, particularly the 5-HT1A and 5-HT2A subtypes, the precise details of these interactions remain a significant area for future research. researchgate.netnih.gov DPT is known to be a partial agonist at the human 5-HT1A receptor and also acts on the 5-HT2A receptor, which is a primary target for many tryptamines. researchgate.netresearchgate.net

A major open question is the concept of biased agonism . This refers to the ability of a ligand like DPT to selectively activate certain intracellular signaling pathways over others at the same receptor. For instance, a 5-HT2A receptor agonist can trigger pathways involving G-proteins or β-arrestin. wikipedia.org The specific pathways DPT activates and the functional consequences of this bias are not well understood. nih.gov Recent studies on the related compound N,N-dimethyltryptamine (DMT) have highlighted the importance of biased agonism, showing it can activate Gq signaling without significantly recruiting β-arrestin2, a mechanism that may explain its lack of tolerance. wikipedia.org Future research should aim to characterize DPT's signaling signature at 5-HT2A, 5-HT1A, and other potential receptor targets, including the 5-HT1B and 5-HT2C receptors. nih.govmdpi.com

Further investigation is also needed to understand how DPT modulates the interplay between different receptor systems, such as the relationship between serotonin 5-HT2A receptors and metabotropic glutamate (B1630785) receptors (mGluR2), which can form heterodimers. mdpi.com

Table 1: In Vitro Receptor Profile of N,N-Dipropyltryptamine (DPT)

| Receptor Subtype | Interaction Type | Functional Potency Rank | Source(s) |

|---|---|---|---|

| 5-HT1A | Partial Agonist | 3 | researchgate.netnih.govacs.org |

| 5-HT2A | Agonist | 1 | researchgate.netnih.govacs.org |

| 5-HT1B | Agonist | 2 | nih.govacs.org |

Development of Advanced Computational Models for Prediction

Computational chemistry offers a powerful, predictive lens for understanding DPT's pharmacology. Future work in this area will focus on creating sophisticated in silico models to predict the behavior of DPT and its analogues.

Molecular docking simulations can provide atomic-level insights into how DPT binds to the active sites of serotonin receptors. researchgate.netherbmedpharmacol.com Such studies, which have been performed for DMT and its analogues, can predict binding affinities and identify key amino acid residues involved in the interaction. researchgate.netf1000research.com By applying these methods to DPT with high-resolution crystal structures of receptors like 5-HT1A and 5-HT2A, researchers can build predictive models for how structural modifications to the DPT molecule would alter its binding profile.

Beyond simple docking, the development of Quantitative Structure-Activity Relationship (QSAR) models is a crucial next step. QSAR models mathematically relate the chemical structure of a series of compounds to their biological activity. By synthesizing and testing a library of DPT analogues, researchers can generate the data needed to build robust QSAR models. These models could then be used to computationally screen virtual libraries of novel tryptamines, prioritizing the synthesis of compounds with desired properties, such as higher selectivity for a specific receptor subtype.

Furthermore, molecular dynamics (MD) simulations can be used to study the conformational changes in the receptor upon DPT binding and the stability of the ligand-receptor complex over time, offering a more dynamic picture than static docking. herbmedpharmacol.comherbmedpharmacol.com

Novel Synthetic Strategies for Enabling Research Tools

To fully explore the structure-activity relationships and to develop highly selective chemical probes, researchers require access to a variety of DPT analogues. This necessitates the development of novel and efficient synthetic strategies. Traditional methods for synthesizing tryptamines are well-established, but modern chemistry offers avenues for improvement. nih.gov

Future research could focus on: